molecular formula C21H23BrN2O4S3 B15085097 (3Z)-5-Bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-Bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B15085097
M. Wt: 543.5 g/mol
InChI Key: UWJXMQBBKJBXKV-ZCXUNETKSA-N
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Description

(3Z)-5-Bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes bromine, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-Bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the bromine atom and the indole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reactions. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-Bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-Bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential to treat various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in the production of advanced materials for electronics, catalysis, and other applications.

Mechanism of Action

The mechanism of action of (3Z)-5-Bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and indole-based molecules. These compounds share structural features with (3Z)-5-Bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one, such as the presence of sulfur and nitrogen atoms and the ability to form stable complexes with metals.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23BrN2O4S3

Molecular Weight

543.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H23BrN2O4S3/c1-2-3-4-5-9-23-16-7-6-13(22)11-15(16)17(19(23)25)18-20(26)24(21(29)30-18)14-8-10-31(27,28)12-14/h6-7,11,14H,2-5,8-10,12H2,1H3/b18-17-

InChI Key

UWJXMQBBKJBXKV-ZCXUNETKSA-N

Isomeric SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)/C1=O

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C1=O

Origin of Product

United States

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